A-Factor
Description
Historical Context of A-Factor Discovery as a Microbial Autoregulator
The discovery of this compound marked a significant milestone in understanding microbial communication and regulation. It was first identified in the 1960s by the Russian scientist A.S. Khokhlov as a diffusible self-regulatory substance in Streptomyces griseus. wikipedia.orgwikipedia.org This pioneering work revealed that this compound had the remarkable ability to restore both streptomycin (B1217042) production and spore formation in a mutant strain of S. griseus that had lost these capabilities. wikipedia.orgatamanchemicals.com Consequently, this compound became recognized as the first signaling molecule discovered in Streptomyces species. nih.gov Due to its characteristics—acting as an intrinsic chemical signal, being effective at very low concentrations (nanomolar range), and exhibiting pleiotropic activity to control multiple cellular functions—this compound is often regarded as a "microbial hormone." wikipedia.orgnih.govmims.comciteab.comfishersci.ca Chemically, this compound is a C13γ-butyrolactone compound, a representative of the γ-butyrolactone (GBL) family of autoregulators. wikipedia.orgnih.govmims.comciteab.comfishersci.ca
This compound's Significance in Streptomyces Physiology and Development
Streptomyces species are filamentous, Gram-positive soil bacteria characterized by a complex life cycle that involves intricate morphological development, resembling that of filamentous fungi. wikipedia.orgnih.gov Beyond their unique morphogenesis, these bacteria are also distinguished by their capacity to produce a vast array of secondary metabolites, including numerous antibiotics and other biologically active substances. wikipedia.orgnih.gov this compound is fundamentally significant in Streptomyces physiology as it orchestrates multicellular development, intercellular communication, and various physiological differentiations. citeab.com It serves as a master switch, initiating the transition from substrate mycelium (vegetative growth) to aerial mycelium formation and concurrently triggering the biosynthesis of secondary metabolites. nih.gov The compound's ability to diffuse freely through the membrane and within individual multinucleoid hyphae allows it to synchronize these crucial processes not only between neighboring hyphae through cell-to-cell signaling but also between different points within a single hypha via point-to-point signaling. citeab.com this compound's potent activity is observed at extremely low concentrations, typically around 10⁻⁹ M. wikipedia.orgciteab.com
Overview of this compound's Regulatory Role in Morphological Differentiation and Secondary Metabolism in Streptomyces
The regulatory role of this compound is mediated through a well-characterized signal cascade. wikipedia.org This cascade involves several key molecular components:
AfsA: This enzyme plays a crucial role in the biosynthesis of this compound. wikipedia.orgnih.govnih.govciteab.com AfsA catalyzes the transfer of a β-ketoacyl group from an acyl carrier protein (e.g., 8-methyl-3-oxononanoyl-acyl carrier protein) to the hydroxyl group of dihydroxyacetone phosphate (B84403) (DHAP), leading to the formation of an ester that is subsequently converted into this compound through a series of enzymatic and non-enzymatic steps. citeab.com
ArpA (this compound receptor protein): ArpA is a specific receptor for this compound, belonging to the TetR family of transcriptional repressors. wikipedia.orgnih.gov In the absence of this compound, ArpA binds to the promoter region of the adpA gene, thereby repressing its transcription. nih.gov ArpA functions as a homodimer, with each subunit containing a helix-turn-helix DNA-binding motif and a dedicated this compound-binding pocket. wikipedia.orgnih.gov
AdpA (this compound-dependent protein): AdpA is a global transcriptional activator belonging to the AraC/XylS family and is the primary target of ArpA in S. griseus. wikipedia.orgnih.gov When this compound reaches a critical concentration, it binds to ArpA, causing a conformational change that leads to the dissociation of ArpA from the adpA promoter. nih.gov This derepression allows for the transcription of adpA. Once expressed, AdpA activates a vast network of genes, collectively known as the "AdpA regulon," which are essential for various aspects of morphological development and secondary metabolism. wikipedia.orgnih.gov Examples of genes within the AdpA regulon include strR (a pathway-specific transcriptional activator for streptomycin biosynthesis), adsA (encoding an extracytoplasmic function sigma factor crucial for aerial mycelium formation), ssgA (involved in spore septum formation), amfR (regulating aerial mycelium formation), and genes encoding proteases. wikipedia.orgwikipedia.orgnih.gov
StrR: As a member of the AdpA regulon, StrR is a pathway-specific transcriptional activator that directly controls the entire streptomycin biosynthesis gene cluster. wikipedia.orgwikipedia.orgmims.com
The widespread distribution of this compound homologues and their associated biosynthetic (afsA) and receptor (arpA) genes across various Streptomyces species underscores the fundamental and significant role of this γ-butyrolactone-mediated signaling system in microbial ecosystems and evolutionary processes. wikipedia.orgnih.govmims.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H22O4 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
(3R,4R)-4-(hydroxymethyl)-3-(6-methylheptanoyl)oxolan-2-one |
InChI |
InChI=1S/C13H22O4/c1-9(2)5-3-4-6-11(15)12-10(7-14)8-17-13(12)16/h9-10,12,14H,3-8H2,1-2H3/t10-,12-/m1/s1 |
InChI Key |
REAWNMHCBIUKLZ-ZYHUDNBSSA-N |
Isomeric SMILES |
CC(C)CCCCC(=O)[C@H]1[C@@H](COC1=O)CO |
Canonical SMILES |
CC(C)CCCCC(=O)C1C(COC1=O)CO |
Synonyms |
2-isocapryloyl-3R-hydroxymethyl-gamma-butyrolactone 2S-isocapryloyl-3S-hydroxymethyl-gamma-butyrolactone A-factor (Streptomyces) L-factor (Streptomyces) |
Origin of Product |
United States |
A Factor Biosynthesis and Metabolic Integration
Enzymatic Pathways for A-Factor Synthesis
The biosynthesis of this compound is a multi-step process involving both enzymatic catalysis and spontaneous reactions, originating from primary metabolic precursors. nih.govuni.lunih.govatamanchemicals.commetabolomicsworkbench.org
Metabolic Precursors and Substrates in this compound Formation (e.g., dihydroxyacetone phosphate (B84403), β-ketoacyl-acyl carrier protein)
The primary metabolic precursors essential for this compound biosynthesis are dihydroxyacetone phosphate (DHAP) and 8-methyl-3-oxononanoyl-acyl carrier protein (ACP). nih.govuni.lunih.govatamanchemicals.commetabolomicsworkbench.orgmetabolomicsworkbench.orgscispace.comnih.govrxnfinder.org
Dihydroxyacetone phosphate (DHAP) : This three-carbon compound is a crucial intermediate derived from glycerol (B35011) metabolism and glycolysis. nih.govuni.lunih.govmetabolomicsworkbench.orgnih.gov
8-methyl-3-oxononanoyl-acyl carrier protein (ACP) : This ten-carbon β-ketoacyl derivative is an intermediate of fatty acid metabolism. nih.govuni.lunih.govmetabolomicsworkbench.orgnih.gov The branched side chain characteristic of this compound is likely formed through the condensation of isobutyryl-CoA and three acetate (B1210297) units, consistent with the prevalence of branched-chain fatty acids in Streptomyces. scientificarchives.com
Intermediate Steps and Enzymes (e.g., butenolide phosphate, BprA, phosphatases)
Following the initial condensation catalyzed by AfsA, the biosynthesis of this compound proceeds through several distinct intermediate steps:
Ester Formation : AfsA catalyzes the condensation of DHAP and 8-methyl-3-oxononanoyl-ACP, producing an 8-methyl-3-oxononanoyl-DHAP ester. nih.govuni.lunih.govatamanchemicals.commetabolomicsworkbench.orgscispace.comnih.govrxnfinder.org
Butenolide Phosphate Formation : This fatty acid ester then undergoes a non-enzymatic intramolecular aldol (B89426) condensation, leading to the formation of a butenolide phosphate. nih.govuni.lunih.govatamanchemicals.commetabolomicsworkbench.orgmetabolomicsworkbench.orgnih.govnih.gov
Butanolide Phosphate Reduction : The butenolide phosphate is subsequently reduced to a butanolide phosphate. This reduction is primarily catalyzed by BprA (butanolide phosphate reductase), an enzyme encoded immediately downstream of afsA, suggesting that afsA and bprA form an operon. nih.govuni.lunih.govatamanchemicals.commetabolomicsworkbench.orgmetabolomicsworkbench.orgnih.govnih.govctdbase.org The BprA-catalyzed reaction requires NADPH. nih.govnih.gov
Dephosphorylation to this compound : The final step involves the removal of the phosphate group from the butanolide by a phosphatase, yielding this compound. nih.govuni.lunih.govatamanchemicals.commetabolomicsworkbench.orgmetabolomicsworkbench.orgnih.govnih.gov
An alternative pathway has also been proposed, where the phosphate group on the 8-methyl-3-oxononanoyl-DHAP ester is removed first by a phosphatase. The resulting dephosphorylated ester then undergoes non-enzymatic conversion to a butenolide, which is subsequently reduced by a reductase distinct from BprA to produce this compound. nih.govuni.lunih.govatamanchemicals.commetabolomicsworkbench.orgnih.gov The reductases and phosphatases involved in these downstream steps are generally present in bacteria and are not exclusively specific to this compound biosynthesis. nih.govuni.lunih.govatamanchemicals.comscientificarchives.comnih.gov However, the operon arrangement of afsA and bprA suggests that the pathway involving BprA is the predominant route for this compound biosynthesis in S. griseus. nih.govnih.govnih.gov
Regulation of this compound Biosynthetic Gene Expression
The regulation of this compound biosynthesis is critical for controlling the precise timing of secondary metabolism and morphological development in Streptomyces. This regulation primarily occurs at the transcriptional level. nih.govtiiips.com
Transcriptional Control Mechanisms Governing afsA
The expression of afsA, the gene encoding the key this compound synthase, is tightly controlled at the transcriptional level. nih.govtiiips.com The this compound regulatory cascade is a well-characterized network that governs metabolic shifts in S. griseus. nih.govtiiips.com this compound accumulates gradually in a growth-dependent manner, and its concentration serves as an indicator of the growth phase, thus influencing the timing of secondary metabolite production and morphological differentiation. nih.govnih.gov
Upon reaching a critical concentration, this compound binds to its specific receptor, ArpA. nih.govnih.gov ArpA typically functions as a transcriptional repressor for the adpA promoter. nih.govnih.gov The binding of this compound to DNA-bound ArpA induces ArpA's dissociation from the promoter, thereby initiating the transcription and translation of adpA. nih.govnih.gov The resulting AdpA protein acts as a global transcriptional activator, responsible for activating numerous genes involved in secondary metabolism, morphological development, and extracellular protease production, collectively forming the AdpA regulon. nih.govnih.gov This includes the activation of strR, which encodes the pathway-specific transcriptional activator for streptomycin (B1217042) biosynthesis. nih.gov
The promoter region of afsA contains consensus sequences for sigma70, suggesting its expression during the growth phase. nih.gov Upregulation of afsA transcription has been observed in later growth phases. nih.govtiiips.com However, the specific underlying mechanisms for this growth-phase dependent transcriptional regulation of afsA are not yet fully elucidated. nih.gov
Post-Transcriptional and Post-Translational Regulatory Modalities
While transcriptional control is a primary regulatory layer for this compound biosynthesis, post-transcriptional and post-translational regulatory mechanisms can also significantly influence gene expression and protein function in bacteria. Post-transcriptional regulation involves controlling gene expression at the RNA level, including processes like mRNA stability, processing (e.g., splicing in eukaryotes, though less common in prokaryotes), and translation efficiency. nih.govatamanchemicals.commetabolomicsworkbench.orgrxnfinder.org Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can alter protein function, stability, localization, and interactions. Common PTMs include phosphorylation, glycosylation, acetylation, methylation, and ubiquitination. nih.govnih.govscientificarchives.comwikipedia.orgnih.govctdbase.org
Despite the general importance of these regulatory layers, specific detailed mechanisms for the post-transcriptional or post-translational control of this compound biosynthesis enzymes, such as AfsA or BprA, are not extensively documented in the current literature. While afsA transcription is known to be upregulated during later growth phases, the precise post-transcriptional or post-translational events that contribute to this regulation or directly modulate the activity of the biosynthetic enzymes remain largely unknown. nih.gov Further research is needed to fully elucidate these potential regulatory modalities in the this compound pathway.
A Factor Signal Transduction and Regulatory Cascades
A-Factor Receptor Proteins and Ligand Binding Mechanisms
The primary receptor for this compound in Streptomyces griseus is the this compound receptor protein A (ArpA). ArpA functions as a transcriptional repressor, specifically binding to the promoter region of the adpA gene in the absence of this compound, thereby preventing its transcription. nakb.orgnih.govstreptomyces.org.ukstring-db.org ArpA belongs to the TetR family of transcriptional regulators and exists as a homodimer. Each ArpA subunit contains a helix-turn-helix (HTH) DNA-binding motif and a distinct this compound-binding pocket. nih.govebi.ac.uk
As this compound accumulates in the cellular environment during growth, reaching a critical concentration (approximately 25 ng/ml or 100 nM), it binds to the DNA-bound ArpA. This ligand binding event triggers a conformational change in ArpA, leading to its dissociation from the adpA promoter and the subsequent derepression of adpA transcription. nih.govstring-db.orgnig.ac.jp
Structural Biology of this compound-Receptor Complexes (e.g., conformational changes, DNA-binding motifs)
Upon this compound binding, ArpA undergoes significant conformational changes. This induced fit mechanism alters the protein's structure, particularly in the DNA-binding domain, leading to its release from the target DNA. nih.govuniprot.orgresearchgate.netuniprot.org This allosteric regulation is crucial for the initiation of downstream signaling. The DNA-binding motif in ArpA is a helix-turn-helix (HTH) motif, a common structural element in DNA-binding proteins that facilitates sequence-specific recognition of DNA. nih.govebi.ac.uksecondarymetabolites.org The precise structural reorganization upon ligand binding ensures that ArpA's repressor activity is relieved, allowing the expression of the adpA gene. nih.gov
Downstream Signaling Events Initiated by this compound
The this compound-ArpA interaction is the initial step in a cascade that culminates in widespread changes in gene expression. The direct consequence of this compound binding to ArpA is the transcriptional activation of adpA, which encodes a global transcriptional activator. nakb.orgnih.govstreptomyces.org.uk
This compound-Mediated Repression Release of adpA
In Streptomyces griseus, ArpA directly represses the transcription of the adpA gene by binding to its promoter region. nakb.orgstreptomyces.org.uknig.ac.jp As this compound accumulates to a threshold concentration, it binds to ArpA, causing a conformational shift that reduces ArpA's affinity for DNA. This results in the dissociation of ArpA from the adpA promoter, effectively releasing the repression and allowing RNA polymerase to initiate adpA transcription. nakb.orgnih.govstring-db.orgnig.ac.jp This derepression is a critical regulatory switch that links the presence of the this compound signal to the activation of a master regulator.
AdpA as a Global Transcriptional Activator in the this compound Cascade
Once transcribed and translated, the AdpA protein acts as a global transcriptional activator, playing a central role in mediating the pleiotropic effects of this compound. nakb.orgnih.govstreptomyces.org.uk AdpA belongs to the AraC/XylS family of transcriptional regulators, characterized by a ThiJ/PfpI/DJ-1-like dimerization domain at its N-terminus and an AraC/XylS-type DNA-binding domain at its C-terminus.
AdpA is a highly influential regulator, capable of influencing the expression of hundreds of genes. Transcriptomic and proteomic analyses have shown that AdpA directly controls over 500 genes in Streptomyces griseus, making its regulon one of the largest known in bacteria. While primarily known as an activator, AdpA has also been shown to function as a transcriptional repressor for certain genes. AdpA's broad regulatory scope underscores its importance in coordinating the complex processes of secondary metabolism and morphological differentiation. nakb.orgnih.gov
AdpA Regulon and Target Genes (e.g., strR, genes for morphological development)
The AdpA regulon encompasses a diverse array of genes essential for both secondary metabolite production and morphological development. AdpA achieves its regulatory function by binding to specific DNA sequences, known as AdpA-binding sites, located in the promoter regions of its target genes. nih.gov The consensus AdpA-binding sequence has been identified as 5'-TGGCSNGWWY-3' (where S is G or C, W is A or T, and Y is T or C, and N is any nucleotide).
AdpA-binding sites can vary in position relative to the transcriptional start point, sometimes located more than 200 bp upstream or 25 bp downstream. nih.gov AdpA, typically as a dimer, binds to these sites and recruits RNA polymerase, facilitating the formation of an open complex competent for transcriptional initiation.
Key members of the AdpA regulon include:
strR : This gene encodes a pathway-specific transcriptional activator crucial for the biosynthesis of streptomycin (B1217042). AdpA directly activates strR transcription, which in turn induces the expression of the entire streptomycin biosynthetic gene cluster. nakb.orgnih.gov
Genes for morphological development : AdpA activates numerous genes involved in the intricate process of morphological differentiation, such as aerial mycelium formation and sporulation. These include:
adsA : Encodes an extracytoplasmic function (ECF) sigma factor of RNA polymerase, essential for aerial mycelium formation. nakb.orgstring-db.org
ssgA : Encodes a small acidic protein vital for spore septum formation. nakb.orgstring-db.org
amfR : Encodes a regulatory protein also essential for aerial mycelium formation. nakb.orgstring-db.org
sgiA : Encodes the Streptomyces subtilisin inhibitor (SSI), which modulates extracellular protease activities. string-db.org
sprA, sprB, sprD : These genes encode chymotrypsin-type serine proteases, which are also part of the AdpA regulon and are transcribed in response to AdpA.
Table 2: Representative Genes within the AdpA Regulon in Streptomyces griseus
| Gene Name | Function/Role | AdpA-Binding Site Consensus | Reference |
| strR | Pathway-specific activator for streptomycin biosynthesis | 5'-TGGCSNGWWY-3' (two sites, e.g., -270 and -50) | nakb.orgnih.gov |
| adsA | ECF sigma factor for aerial mycelium formation | 5'-TGGCSNGWWY-3' | nakb.orgstring-db.org |
| ssgA | Essential for spore septum formation | 5'-TGGCSNGWWY-3' (multiple sites, e.g., -255 to -216, -127 to -95, +35 to +87) | nakb.orgstring-db.org |
| amfR | Essential for aerial mycelium formation | Not explicitly detailed, but part of regulon | nakb.orgstring-db.org |
| sgiA | Streptomyces subtilisin inhibitor | Single site at approx. -70 | string-db.org |
| sprA, sprB, sprD | Chymotrypsin-type serine proteases | 5'-TGGCSNGWWY-3' (at approx. -40 to -50) |
The comprehensive control exerted by AdpA over such a wide range of genes highlights its pivotal role in integrating the this compound signal into the global regulatory network that governs the complex life cycle of Streptomyces griseus. nih.govunam.mx
Integration of this compound Signaling with Other Microbial Regulatory Networks
Microorganisms, particularly Streptomyces species, operate within intricate integrated networks encompassing metabolic, transcriptional regulatory, and signal transduction pathways to adapt and respond to dynamic environmental conditions. wikipedia.orgflybase.orgciteab.com this compound signaling is not an isolated pathway but rather a key component within this broader regulatory landscape, influencing and being influenced by other cellular control systems. The this compound regulatory cascade initiates when this compound accumulates to a threshold concentration and binds to its receptor protein, ArpA. wikipedia.orgctdbase.orgnih.govwikidata.org This binding leads to the dissociation of ArpA from the promoter of adpA, a gene encoding the pleiotropic transcriptional regulator AdpA. researchgate.netwikipedia.orgctdbase.orgwikidata.org Subsequently, AdpA activates a diverse array of genes essential for morphological development and the biosynthesis of secondary metabolites, such as antibiotics. wikipedia.orgctdbase.orgwikidata.org This core this compound pathway integrates with other regulatory mechanisms to fine-tune the bacterial response to environmental cues and internal physiological states.
Cross-Talk with Other Quorum Sensing Systems
Quorum sensing (QS) is a fundamental cell-to-cell communication mechanism in bacteria, enabling coordinated group behaviors through the production and detection of small signaling molecules known as autoinducers. wikipedia.orgnih.gov this compound is itself a prominent example of a γ-butyrolactone (GBL)-based QS system found in Streptomyces species. dsmz.demims.comconicet.gov.areasychem.org Other GBLs, such as SCB1 in Streptomyces coelicolor, IM-2 in Streptomyces lavendulae, and Virginae Butyrolactones (VBs) in Streptomyces virginiae, also function as auto-regulatory factors for secondary metabolism and morphological differentiation within the Streptomyces genus. mims.comconicet.gov.areasychem.org
The table below summarizes key Quorum Sensing (QS) signal molecules and their associated bacterial species:
| Signal Molecule Type | Example | Producing Organism | PubChem CID (if applicable) | Function/Role | Reference |
| γ-Butyrolactone (GBL) | This compound | Streptomyces griseus | 13289606 | Induces morphological development and secondary metabolism (e.g., streptomycin production). | researchgate.netdsmz.dewikipedia.orgctdbase.orgmdpi.comnih.gov |
| γ-Butyrolactone (GBL) | SCB1 | Streptomyces coelicolor | N/A | Controls secondary metabolism. | conicet.gov.ar |
| γ-Butyrolactone (GBL) | IM-2 | Streptomyces lavendulae | N/A | Regulates secondary metabolism. | mims.com |
| γ-Butyrolactone (GBL) | VBs | Streptomyces virginiae | N/A | Induce virginiamycin production. | conicet.gov.ar |
| Autoinducing Peptides (AIPs) | AIPs | Staphylococcus aureus, Staphylococcus epidermidis | N/A | Regulate virulence, can mediate interspecies inhibition. | nih.govmdpi.combmrb.io |
| Acyl-homoserine lactones (AHLs) | AHLs | Various Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia) | N/A | Coordinate group behaviors like bioluminescence, biofilm formation, and virulence. | wikipedia.orgnih.govnih.gov |
| XIP | XIP | Streptococcus species | N/A | Induces natural competence and bacteriocin (B1578144) production. | indiamart.com |
Interplay with Nutritional and Environmental Sensing Pathways
The this compound signaling pathway and its downstream regulatory network are intricately linked with the sensing of nutritional status and responses to environmental stresses in Streptomyces. These interplays ensure that developmental processes and secondary metabolite production are optimized under specific physiological conditions.
Nutritional Sensing:
Phosphate (B84403) Availability : Phosphate is a crucial nutrient, and its limitation significantly impacts microbial metabolism. This compound signaling is directly integrated with phosphate sensing in Streptomyces griseus. Both this compound and phosphate depletion signals are essential for the transcription of griR, a pathway-specific transcriptional activator that controls grixazone biosynthesis. wikipedia.orgwikipedia.orgwikipedia.org Grixazone, a yellow pigment, is produced in an this compound-dependent manner under conditions of phosphate starvation. wikipedia.orgwikipedia.org Furthermore, the master regulator PhoP, part of the PhoR-PhoP two-component system, senses phosphate starvation and interacts with other key regulators like AfsR, a SARP-type regulator, by binding to overlapping sequences in the afsS promoter. researchgate.net PhoP also exhibits cross-talk with GlnR, a nitrogen metabolism regulator, and MtrA, a developmental regulator. researchgate.net
Nitrogen Availability : Nitrogen limitation serves as a signal for initiating morphological differentiation and sporulation in Streptomyces. citeab.com The production of many secondary metabolites in Streptomyces is also subject to nitrogen repression. citeab.com The GlnR master regulator plays a central role in controlling nitrogen metabolism and interacts with both PhoP and MtrA. researchgate.net For instance, the ECF sigma factor SigT regulates actinorhodin (B73869) production in Streptomyces coelicolor in response to nitrogen stress. mdpi.com Studies have also shown that this compound non-producing mutants exhibit enhanced expression of nutrient-scavenging proteins, suggesting a compensatory mechanism for reduced nutrient availability. wikipedia.orgwikipedia.org
Carbon Source Utilization : The availability of different carbon sources significantly influences antibiotic production, enzyme secretion, and morphological development in Streptomyces. cenmed.com For example, glucose can repress actinorhodin production in Streptomyces lividans by inhibiting the synthesis of afsR2 mRNA, which encodes a global regulatory protein involved in secondary metabolite stimulation. wikipedia.org The nitrogen regulator GlnR also interacts with carbon metabolism at the level of transport. researchgate.net
Environmental Sensing:
Osmotic Stress : High concentrations of this compound have been associated with increased sensitivity to high osmolarity in Streptomyces griseus. fishersci.se In Streptomyces coelicolor, the stress-responsive sigma factor σB is crucial for osmoprotection and differentiation, and its activity is modulated by anti-sigma factors. flybase.orgfishersci.sedsmz.defishersci.ca Osmotic stress can induce the expression of multiple sigma factors in Streptomyces, highlighting a complex and overlapping regulatory network for stress responses. bmrb.iodsmz.denih.gov
Temperature Stress : Elevated temperatures can influence this compound-related processes. For instance, the heat shock factor σH has been shown to activate streptomycin biosynthesis in Streptomyces griseus at higher temperatures. fishersci.se Temperature variations also impact lipid production and gene expression in Streptomyces jeddahensis, indicating an adaptive stress response. nih.gov
pH Stress : Acidic pH shock can trigger the upregulation of a wide range of stress-response genes and sigma factors, including SigH, SigR, and SigB, in Streptomyces coelicolor. nih.gov This response can lead to enhanced actinorhodin production. nih.gov Streptomyces albulus demonstrates acid tolerance responses, which involve alterations in membrane fatty acid composition and the maintenance of intracellular pH homeostasis. nih.gov
The integration of this compound signaling with these diverse nutritional and environmental sensing pathways underscores its central role in coordinating the complex life cycle and metabolic output of Streptomyces species in their natural, often challenging, habitats.
Biological Roles and Physiological Significance of A Factor in Microbial Organisms
A-Factor's Influence on Morphological Differentiation in Streptomyces
Streptomyces species exhibit a distinctive life cycle characterized by a complex morphological differentiation process that resembles that of filamentous fungi. researchgate.netnih.gov this compound is indispensable for initiating these developmental stages. nih.govasm.org
The formation of aerial mycelium, a key step in Streptomyces morphological development, is critically dependent on this compound. nih.govasm.org The regulatory mechanism involves a cascade where this compound alleviates the repression exerted by its specific receptor protein, ArpA. In the absence of this compound, ArpA functions as a transcriptional repressor, binding to the promoter of adpA, a gene that encodes the global transcriptional activator AdpA. researchgate.netnih.govoup.com Upon binding of this compound, ArpA dissociates from the adpA promoter, thereby enabling the expression of adpA. researchgate.netnih.govoup.comasm.org The induced AdpA then proceeds to activate numerous genes essential for morphological development. researchgate.netresearchgate.netnih.govasm.orgasm.org
One such gene activated by AdpA is adsA, which codes for an extracytoplasmic function (ECF) sigma factor (σAdsA) of RNA polymerase. nih.govasm.org This sigma factor is crucial for aerial mycelium formation, with its transcription being dependent on both this compound and AdpA and significantly upregulated during the period of aerial hyphae formation. asm.org Another AdpA-activated gene is sgmA, encoding a zinc-containing metalloendopeptidase. asm.org The transcription of sgmA is also notably enhanced at the onset of aerial mycelium formation. asm.org The SgmA peptidase is hypothesized to contribute to the degradation of proteins within the substrate hyphae, providing essential building blocks for the construction of new aerial hyphae. asm.org
This compound also exerts control over spore development and germination. An S. griseus mutant deficient in this compound exhibits a "bald" (Bld) phenotype, characterized by the absence of both aerial mycelium and spore formation. asm.org Supplying exogenous this compound to this mutant can restore the ability to form aerial mycelium and spores. asm.org
Furthermore, this compound has been shown to stimulate spore germination. Studies have demonstrated that the addition of exogenous this compound can increase the number of germinated spores in Streptomyces strains that naturally produce this compound or its analogues. For example, Streptomyces griseus 773 showed a 67% increase in germinated spores with the addition of 10 µg/ml of this compound, while Streptomyces coelicolor A3(2) experienced a 75% increase with 1 µg/ml of this compound. researchgate.net This evidence underscores this compound's regulatory influence on the early developmental stages of Streptomyces, facilitating the transition from dormant spores to active vegetative growth. researchgate.netoup.com
This compound's Role in Secondary Metabolite Production
Beyond its role in morphological differentiation, this compound functions as a master switch for the production of a diverse range of secondary metabolites, including several medically important antibiotics. researchgate.netresearchgate.netnih.govfrontiersin.orgimrpress.com
The this compound regulatory cascade is intimately involved in the biosynthesis of antibiotics. In Streptomyces griseus, this compound directly triggers the production of streptomycin (B1217042). researchgate.netresearchgate.netnih.govnih.gov The this compound signal is transduced from the this compound receptor (ArpA) to the transcriptional activator AdpA. researchgate.netresearchgate.netnih.govnih.gov AdpA, in turn, activates the transcription of strR, a pathway-specific regulatory gene located within the streptomycin biosynthetic gene cluster. researchgate.netresearchgate.netnih.govnih.govasm.orgasm.org The StrR protein, once induced, subsequently activates the transcription of other genes within the streptomycin biosynthetic pathway, leading to the coordinated production of the antibiotic. nih.govoup.comnih.govasm.org This ensures that streptomycin biosynthesis is initiated at the appropriate physiological stage. oup.com
Table 2: this compound Cascade Components and Their Roles in Streptomycin Biosynthesis
| Component | Function in this compound Cascade | Impact on Streptomycin Biosynthesis |
| This compound | Microbial hormone; ligand for ArpA | Triggers biosynthesis researchgate.netresearchgate.netnih.govnih.gov |
| AfsA | Enzyme for this compound biosynthesis | Essential for this compound production researchgate.netasm.org |
| ArpA | This compound receptor; transcriptional repressor of adpA | Releases repression of adpA upon this compound binding, allowing cascade progression researchgate.netnih.govoup.comnih.gov |
| AdpA | Global transcriptional activator | Activates strR and other genes for secondary metabolism researchgate.netresearchgate.netnih.govasm.orgasm.org |
| StrR | Pathway-specific transcriptional activator | Induces transcription of streptomycin biosynthetic genes nih.govoup.comnih.govasm.org |
While the this compound system is best characterized for streptomycin production in S. griseus, γ-butyrolactones, including this compound analogues, are widespread among Streptomyces species and are known to coordinate the production of various antibiotics. researchgate.netoup.comnih.govplos.org For instance, Virginiae butanolides (VBs), a type of γ-butyrolactone, induce the coordinated production of virginiamycin M and virginiamycin S in Streptomyces virginiae. nih.gov Actinomycin D, another antibiotic, is also regulated as part of the broader secondary metabolism influenced by these signaling molecules. researchgate.netfrontiersin.org
This compound in Quorum Sensing and Intercellular Communication in Actinobacteria
This compound functions as a chemical signaling molecule, or "microbial hormone," for cellular communication in Streptomyces. researchgate.netresearchgate.netnih.govnih.govoup.com It is a representative of the γ-butyrolactone family of signaling molecules, which are the dominant quorum sensing (QS) signaling molecules in Streptomyces species. researchgate.netoup.com Quorum sensing is a system of stimulus and response correlated to population density, allowing bacteria to coordinate gene expression and behavior. nih.govoup.complos.org
The accumulation of this compound to a critical concentration in the extracellular environment triggers population-wide activation of antibiotic production and morphological differentiation. oup.complos.org This mechanism allows Streptomyces populations to coordinate the timing of complex processes like sporulation and antibiotic production, which are often energetically intensive and may require a certain population density to be effective. The presence of this compound homologues across a wide variety of Streptomyces species and even distantly related bacteria suggests the widespread importance of γ-butyrolactones as chemical cellular signaling molecules in microorganisms. nih.govnih.gov
This compound's Impact on Stress Responses and Adaptation in Microorganisms
The chemical compound this compound (2-isocapryloyl-3-R-hydroxymethyl-γ-butyrolactone) plays a crucial role as a microbial hormone in the regulation of stress responses and adaptation, particularly within the genus Streptomyces. In these soil-dwelling bacteria, this compound is a key component of a sophisticated signaling cascade that enables the organism to respond to unfavorable environmental conditions, most notably nutritional shortages. researchgate.net
When Streptomyces bacteria encounter a stressful environment characterized by nutrient limitation, the this compound regulatory cascade is activated. This cascade is instrumental in initiating physiological differentiation and the production of secondary metabolites, which are vital adaptive strategies for survival under duress. researchgate.net The this compound signaling pathway in Streptomyces griseus, for instance, is the most thoroughly characterized system, directly triggering the biosynthesis of streptomycin and promoting morphological differentiation, such as the formation of aerial mycelium. researchgate.net
The central regulator in this cascade is the transcriptional factor AdpA, which is considered the most important factor for secondary metabolism regulation within the this compound pathway. researchgate.net The induction of secondary metabolites, including antibiotics like streptomycin, serves as a protective mechanism and a competitive advantage in nutrient-scarce or otherwise challenging environments. These compounds can function in defense against competitors or in nutrient scavenging, thereby enhancing the microorganism's ability to adapt and survive. nih.govnih.govresearchgate.net
The morphological differentiation, specifically the formation of aerial mycelium and subsequent sporulation, is another critical adaptive response orchestrated by this compound. This developmental shift allows Streptomyces to escape unfavorable conditions in the substrate, disperse spores to new, potentially more favorable environments, and ensure the continuation of the species. This complex regulatory network, involving pathway-specific, pleiotropic, and global regulators, responds to various physiological and environmental alterations, with this compound being a pivotal element in this intricate system. researchgate.net
The following table summarizes the key aspects of this compound's involvement in stress responses and adaptation in Streptomyces:
| Stress Factor Trigger | This compound's Regulatory Role | Key Transcriptional Factor | Physiological Outcomes | Adaptive Significance |
| Nutritional Shortages | Initiates a regulatory cascade | AdpA researchgate.net | Morphological differentiation (e.g., aerial mycelium formation) researchgate.net | Enables dispersal to new environments, survival under nutrient limitation |
| Secondary metabolite production (e.g., streptomycin) researchgate.net | Provides competitive advantage, defense, nutrient scavenging nih.govnih.govresearchgate.net |
This intricate regulatory mechanism highlights this compound's significant impact on how Streptomyces species perceive and respond to environmental stresses, enabling their long-term survival and ecological success.
Genetic and Genomic Approaches to A Factor Research
Identification and Characterization of A-Factor Responsive Genes
This compound's regulatory function is initiated through its binding to a specific receptor protein, ArpA (this compound receptor protein). wikipedia.org In the absence of this compound, ArpA acts as a repressor, inhibiting the expression of genes associated with morphological and physiological differentiation. wikipedia.orgwmcloud.org Upon this compound binding, this repression is released, leading to the activation of downstream regulatory cascades. wmcloud.org
The this compound signal is precisely transmitted from the this compound receptor to the upstream activation sequence of strR, a key regulatory gene located within the streptomycin (B1217042) biosynthetic gene cluster. wikipedia.orguni.lu The strR gene encodes the StrR protein, which subsequently acts as a transcriptional activator, switching on the transcription of other genes essential for streptomycin production. wikipedia.orguni.luatamanchemicals.com A critical component in this cascade is AdpA (this compound-dependent protein), a global transcriptional activator. AdpA binds to two distinct upstream activation sites of strR, located approximately at nucleotide positions -270 and -50 relative to the transcriptional start point. atamanchemicals.com Both of these binding sites are indispensable for the full transcriptional activation of strR by AdpA. atamanchemicals.com Furthermore, AdpA facilitates the formation of an open complex by RNA polymerase at the appropriate position for strR transcriptional initiation. atamanchemicals.com Research has shown that nine transcriptional units within the streptomycin biosynthesis gene cluster, including the strR-aphD operon, are dependent on StrR, solidifying its role as the pathway-specific transcriptional activator for the entire gene cluster. atamanchemicals.com
Transcriptomics and Proteomics in this compound Studies
High-throughput transcriptomic and proteomic analyses have provided comprehensive insights into the global gene expression changes induced by this compound signaling. Transcriptomic studies, utilizing techniques like RNA sequencing (RNA-seq), have identified numerous differentially expressed genes in Streptomyces species under various conditions, including those influencing secondary metabolism and differentiation. mims.comciteab.com For Streptomyces griseus, the this compound cascade represents a well-characterized regulatory network that governs significant metabolic shifts. nih.gov
Recent advancements involve the integration of multi-omics datasets, such as RNA-seq, dRNA-seq (differential RNA sequencing), Term-Seq (transcriptional end sequencing), and ribosome profiling. This integrated approach allows for a detailed analysis of transcriptional and translational regulatory elements of differentially expressed genes throughout the cell growth cycle in Streptomyces griseus. nih.gov These studies have successfully identified specific sigma factor regulons and transcription factor regulons that control distinct gene transcription patterns. nih.gov
Proteomics, which involves the large-scale study of proteins, has also been applied to investigate cellular differentiation in Streptomyces, revealing changes in protein abundance in various mutants and in response to environmental cues like phosphate (B84403) limitation. The combined application of transcriptomics and proteomics is particularly powerful in Streptomyces research, as a good correlation has been observed between mRNA expression levels and corresponding protein levels in this genus. mims.com
Gene Knockout, Overexpression, and Mutagenesis Strategies
Targeted genetic manipulations, including gene knockout, overexpression, and mutagenesis, have been crucial for dissecting the roles of specific genes in this compound biosynthesis and signaling. Early genetic analyses in Streptomyces coelicolor A3(2) identified two closely linked loci, afsA and afsB, associated with this compound mutations. In contrast, studies on this compound-negative mutants of S. griseus, generated through protoplast fusion, suggested the involvement of an extrachromosomal or transposable genetic element in this compound synthesis in this organism.
Further investigations involving the this compound-binding protein, ArpA, in S. griseus revealed that mutants deficient in ArpA no longer required this compound for streptomycin production or sporulation. wmcloud.org This finding strongly indicated that ArpA functions as a repressor in the absence of this compound. wmcloud.org Notably, these ArpA-deficient mutants exhibited a significant increase in streptomycin production, approximately tenfold higher than the parental strain, and initiated both streptomycin production and sporulation at an earlier growth stage. wmcloud.org Reversing the defect in the this compound-binding protein in these mutants simultaneously led to the loss of streptomycin production and sporulation, further confirming ArpA's repressive role. wmcloud.org
Overexpression studies have also provided key insights. For instance, expressing strR under the control of a constitutively active promoter in an adpA null mutant resulted in streptomycin production by the host, unequivocally demonstrating that StrR is a pathway-specific transcriptional activator for streptomycin biosynthesis. atamanchemicals.com Moreover, the introduction of afsA alone into Escherichia coli was sufficient to induce the production of a substance with this compound activity. This indicated that the reductases and phosphatases involved in the later stages of this compound biosynthesis are commonly present in bacteria, establishing AfsA as the pivotal enzyme for the biosynthesis of γ-butyrolactones.
Functional Genomics and Systems Biology of this compound Regulatory Networks
Functional genomics and systems biology approaches aim to understand the global interplay of genes, proteins, and metabolites within a biological system, providing a holistic view of complex regulatory networks like that controlled by this compound. In Streptomyces griseus, the this compound signaling cascade acts as a master switch, initiating aerial mycelium formation and the production of all secondary metabolites, including streptomycin. nih.gov The signal is relayed from the this compound receptor (ArpA) to the global transcriptional activator AdpA, which then activates the pathway-specific regulatory gene strR. The product of strR, StrR, subsequently activates the transcription of the streptomycin biosynthesis genes. nih.gov This intricate sequence highlights the complexity of the this compound regulatory circuit. nih.gov
Regulatory Network Reconstruction and Mapping
The reconstruction and mapping of gene regulatory networks (GRNs) are fundamental to understanding how this compound controls gene expression. Various computational and experimental approaches are employed for GRN reconstruction in bacteria, including homology-based methods and those leveraging transcriptomic and functional similarities. However, comprehensive reconstruction often faces limitations due to the scarcity of experimental validation data.
In the model organism Streptomyces coelicolor, significant efforts have been dedicated to manually curating literature and databases to assemble experimentally validated GRNs. These efforts have identified thousands of genes and regulatory interactions, providing the most extensive and up-to-date reconstructions of the organism's regulatory circuitry. Despite these extensive efforts, only a small fraction of reported interactions are supported by "strong" evidence, such as direct binding of a transcription factor to the DNA. To address this incompleteness, computational inference methods, particularly those based on DNA sequence data, are employed to predict novel transcription factors and regulatory interactions.
Specifically, the cis-regulatory elements (CREs) of AdpA, the this compound-dependent transcriptional activator, have been elucidated in Streptomyces. The integration of multiple omics datasets, including RNA-seq, dRNA-seq, Term-seq, and ribosome profiling, has proven highly effective in Streptomyces griseus for systematically analyzing regulatory elements and discovering novel regulons. nih.gov
Computational Modeling of this compound Signaling Dynamics
Computational modeling serves as a powerful complementary tool to experimental studies, offering unique insights into the dynamics of signaling pathways that might be difficult to obtain through experiments alone. Mechanistic models of signaling are capable of capturing both the structural organization of reaction networks and their temporal dynamics. These models often employ differential equations to describe how the concentration or activity of each signaling component changes over time, with all model components and parameters having physical interpretations.
These models can accurately predict average signaling dynamics at the single-cell level. While many earlier studies relied on population-averaged measurements, advancements in single-cell measurement technologies now enable the analysis of signaling dynamics with higher resolution. Computational biophysics studies further explore the functional relationship between simulations of protein dynamics and the energetics of allosteric coupling within signaling proteins.
For complex signaling cascades like the this compound system, where a series of molecular events involving a receptor, a global transcriptional activator (AdpA), and a pathway-specific activator (StrR) transmit the signal, computational modeling is particularly valuable. nih.gov Qualitative and semi-quantitative techniques, such as Petri net models, can be applied to explore system dynamics even when precise kinetic parameters are not fully determined, leveraging the increasing availability of qualitative data like gene expression and protein-protein interaction data.
Comparative Genomics of this compound Biosynthesis and Signaling Systems Across Actinobacteria
Comparative genomics provides a powerful framework for understanding the evolution and diversity of this compound biosynthesis and signaling systems across different Actinobacteria. Gamma-butyrolactones (GBLs), including this compound, are recognized as widespread signaling molecules not only within various Streptomyces species but also in more distantly related bacteria. wikipedia.orguni.lu This broad distribution implies a conserved and general role for GBLs as chemical signaling molecules in microbial communication. wikipedia.orguni.lu
This compound homologues have been identified in a diverse range of Streptomyces species, suggesting conserved mechanisms of regulation. wikipedia.org The biosynthesis of this compound in S. griseus involves the crucial enzyme AfsA, which catalyzes a β-ketoacyl transfer, a key step in the pathway. AfsA is considered a central enzyme for the biosynthesis of γ-butyrolactones in general. Other GBLs, such as virginiae butanolides (VBs) produced by Streptomyces virginiae and methylenomycin furans (MMFs) from Streptomyces coelicolor, exhibit similar biosynthetic pathways, often involving enzymes analogous to AfsA.
Comparative genomic analyses allow for the identification of conserved regulatory elements and biosynthetic gene clusters across different Actinobacteria that produce GBLs. The presence of analogous GBLs, their cognate receptors (e.g., ScbR in S. coelicolor functions similarly to ArpA), and biosynthesis enzymes (e.g., ScbA is analogous to AfsA) across various Streptomyces species points towards deeply conserved mechanisms of quorum sensing and the regulation of secondary metabolite production. nih.gov These comparative studies are essential for inferring the evolutionary relationships and functional conservation of these critical signaling systems.
Biochemical and Biophysical Methodologies for A Factor and Receptor Analysis
Methods for A-Factor Detection and Quantification
Bioassays are fundamental for detecting and quantifying this compound activity based on its biological effects on a target organism, typically a mutant strain of Streptomyces that is deficient in this compound production. These assays are highly sensitive and measure the physiological response to this compound, such as the induction of secondary metabolite production or morphological differentiation. researchgate.netnih.govnih.gov
One common bioassay involves plating an this compound-deficient mutant strain of Streptomyces griseus on a solid medium. A sample containing this compound is then applied to a specific spot on the plate. The presence of this compound will induce the production of streptomycin (B1217042), an antibiotic, in the surrounding cells. This can be visualized by overlaying the plate with a streptomycin-sensitive indicator bacterium, such as Bacillus subtilis. The size of the inhibition zone around the this compound application spot is proportional to the concentration of this compound in the sample. researchgate.net
Another bioassay approach utilizes the restoration of spore formation in an this compound-deficient mutant. In the absence of this compound, these mutants are unable to produce aerial mycelium and spores. The addition of exogenous this compound restores this ability, and the extent of sporulation can be quantified and correlated with the this compound concentration. The minimum inhibitory concentration (MIC) of extracts can be determined using bioassay techniques to assess their activity. nih.gov
Table 1: Representative Data from an this compound Bioassay
| Sample | This compound Concentration (nM) | Diameter of Inhibition Zone (mm) |
|---|---|---|
| Control | 0 | 0 |
| Standard 1 | 1 | 8 |
| Standard 2 | 5 | 15 |
| Standard 3 | 10 | 22 |
| Unknown Sample | ? | 18 |
This table illustrates how the diameter of the inhibition zone in a bioassay can be used to estimate the concentration of this compound in an unknown sample by comparing it to a standard curve.
For the purification and detailed chemical analysis of this compound, chromatographic and spectroscopic methods are indispensable. High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating this compound from complex mixtures. researchgate.netmicrobenotes.comthermofisher.com The separation is based on the differential partitioning of the compound between a stationary phase packed in a column and a liquid mobile phase. libretexts.org By using a suitable column and solvent system, this compound can be purified to a high degree. researchgate.netmicrobenotes.com
Once isolated, the structure and identity of this compound are confirmed using spectroscopic techniques. Mass spectrometry (MS) is used to determine the precise molecular weight of the compound by measuring the mass-to-charge ratio of its ions. wikipedia.orgnih.govwikipedia.orgsavemyexams.com The fragmentation pattern observed in the mass spectrum can also provide valuable information about the molecule's structure. wikipedia.orgyoutube.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of this compound. wikipedia.orglibretexts.orgtechnologynetworks.comlibretexts.org By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects in the NMR spectrum, the complete three-dimensional structure of the molecule can be elucidated. core.ac.ukduke.edu
Table 2: Physicochemical Properties of this compound Determined by Spectroscopic Methods
| Property | Method | Value |
|---|---|---|
| Molecular Weight | Mass Spectrometry | 242.15 g/mol |
| Molecular Formula | Mass Spectrometry & NMR | C13H22O4 |
| Key ¹H NMR Signals (ppm) | NMR Spectroscopy | δ 0.9 (d, 6H), 1.2 (m, 4H), 2.5 (m, 1H), 3.8 (m, 1H), 4.2 (q, 1H) |
| Key ¹³C NMR Signals (ppm) | NMR Spectroscopy | δ 15.2, 29.8, 35.4, 68.1, 85.2, 178.9 |
This table presents typical data obtained from mass spectrometry and NMR spectroscopy for the characterization of this compound.
Techniques for Studying this compound-Protein Interactions
Understanding the interaction between this compound and its receptor is crucial for elucidating its mechanism of action. Several biophysical techniques are employed to study these interactions in detail.
Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a technique used to study protein-nucleic acid or protein-ligand interactions. wikipedia.orgthermofisher.comspringernature.comcreativebiomart.netunito.itnih.govyoutube.comnih.gov In the context of this compound, this assay can be adapted to demonstrate the binding of the this compound receptor protein to its specific DNA binding site and how this binding is affected by the presence of this compound. A DNA fragment containing the receptor's binding sequence is labeled, typically with a radioisotope or a fluorescent tag, and incubated with the receptor protein in the presence and absence of this compound. The resulting mixtures are then separated by non-denaturing polyacrylamide gel electrophoresis. thermofisher.comnih.gov If the receptor protein binds to the DNA, the complex will migrate more slowly through the gel than the free DNA, resulting in a "shifted" band. wikipedia.orgthermofisher.com The addition of this compound can then be shown to cause the dissociation of the receptor from the DNA, leading to a decrease in the intensity of the shifted band and an increase in the free DNA band.
Table 3: Interpreting EMSA Results for this compound Receptor Binding
| Lane | Components | Observation | Interpretation |
|---|---|---|---|
| 1 | Labeled DNA Probe | Single band at the bottom | Free DNA migrates fastest |
| 2 | Labeled DNA Probe + Receptor Protein | Additional band higher up the gel | Receptor-DNA complex forms, causing a mobility shift |
| 3 | Labeled DNA Probe + Receptor Protein + this compound | Decreased intensity of the shifted band, increased intensity of the free DNA band | This compound binds to the receptor, causing it to dissociate from the DNA |
| 4 | Labeled DNA Probe + Receptor Protein + Unlabeled Competitor DNA | Decreased intensity of the shifted band | Specificity control: unlabeled DNA competes for binding |
This table outlines a typical EMSA experiment to investigate the effect of this compound on the DNA-binding activity of its receptor.
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of molecular interactions. nih.govnih.govharvard.eduaragen.comwikipedia.org In a typical SPR experiment to study the this compound-receptor interaction, the receptor protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. The binding of this compound to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. harvard.eduaragen.com This allows for the determination of the association rate (k_on_), dissociation rate (k_off_), and the equilibrium dissociation constant (K_D_), providing a detailed kinetic and affinity profile of the interaction. harvard.edu
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.comresearchgate.netnih.govwikipedia.orgharvard.edu In an ITC experiment, a solution of this compound is titrated into a sample cell containing the receptor protein. The resulting heat changes are measured and used to determine the binding affinity (K_D_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. malvernpanalytical.comresearchgate.net This provides a complete thermodynamic profile of the binding process.
Table 4: Kinetic and Thermodynamic Parameters of this compound-Receptor Interaction
| Parameter | Technique | Typical Value |
|---|---|---|
| Association Rate (k_on_) | SPR | 1 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate (k_off_) | SPR | 1 x 10⁻³ s⁻¹ |
| Dissociation Constant (K_D_) | SPR / ITC | 10 nM |
| Stoichiometry (n) | ITC | 1:1 |
| Enthalpy (ΔH) | ITC | -10 kcal/mol |
| Entropy (ΔS) | ITC | 5 cal/mol·K |
This table shows representative kinetic and thermodynamic data for the interaction between this compound and its receptor, as would be determined by SPR and ITC.
To understand the structural basis of this compound recognition and the mechanism of signal transduction, high-resolution three-dimensional structures of the this compound receptor are essential. X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information. This technique has been used to determine the structures of growth factor receptors and their complexes with ligands. proteopedia.orgnih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the structure of proteins in solution. duke.eduwikipedia.orgnih.govnih.govyoutube.com This is particularly useful for studying protein dynamics and conformational changes that occur upon ligand binding. youtube.com By analyzing various NMR parameters, a set of distance and angular restraints can be generated and used to calculate a family of structures that are consistent with the experimental data. Comparing the structures of the this compound receptor in its free and this compound-bound forms can reveal the conformational changes induced by ligand binding, providing insights into the mechanism of receptor activation. pnas.org
Table 5: Structural Features of an this compound Receptor
| Feature | Method | Description |
|---|---|---|
| Overall Fold | X-ray Crystallography / NMR | Typically a multi-domain protein with a ligand-binding domain and a DNA-binding domain. |
| Ligand Binding Pocket | X-ray Crystallography | A hydrophobic pocket that accommodates the butyrolactone ring and acyl chain of this compound. |
| Conformational Change upon this compound Binding | NMR / X-ray Crystallography | This compound binding induces a conformational change in the receptor, often leading to dimerization or a change in the orientation of the DNA-binding domains. |
This table summarizes key structural information about this compound receptors that can be obtained using X-ray crystallography and NMR spectroscopy.
In vitro and In vivo Reconstitution of this compound Signaling Components
The functional elucidation of the this compound signaling cascade has been significantly advanced by the reconstitution of its key components both in cell-free (in vitro) systems and within living organisms (in vivo). These biochemical and genetic approaches have been instrumental in dissecting the molecular interactions and regulatory mechanisms that govern secondary metabolism and morphological differentiation in Streptomyces griseus.
In vitro Reconstitution of the this compound Switch
Central to the this compound signaling pathway is the molecular switch involving this compound, its receptor protein ArpA, and the promoter region of the adpA gene. In vitro reconstitution of this critical step has provided direct evidence for the mechanism of derepression. Key experiments have successfully demonstrated that the ArpA protein, a repressor, binds specifically to the promoter region of adpA in the absence of its ligand, this compound. nih.gov This binding prevents the transcription of adpA, effectively keeping the downstream cascade inactive.
The pivotal moment in the in vitro reconstitution is the addition of this compound to the ArpA-DNA complex. nih.gov Upon introduction, this compound binds to ArpA, inducing a conformational change in the protein that leads to its immediate dissociation from the adpA promoter. nih.gov This ligand-induced release of the repressor is a classic example of allosteric regulation and has been a cornerstone in understanding how a small diffusible molecule can trigger a significant change in gene expression. nih.gov
Purification of the ArpA protein was a critical prerequisite for these in vitro studies. The arpA gene was cloned and expressed in Escherichia coli, allowing for the production and purification of a functional this compound-specific binding protein. nih.gov Characterization of the purified ArpA revealed that it functions as a homodimer and possesses a helix-turn-helix DNA-binding motif, which is consistent with its role as a transcriptional repressor. nih.gov
Further in vitro studies, such as gel mobility shift assays, have been used to characterize the DNA-binding specificity of AdpA, the transcriptional activator encoded by adpA. These assays, using purified AdpA, have identified a consensus AdpA-binding sequence, 5'-TGGCSNGWWY-3', present in the promoter regions of its target genes. nih.gov
| Component(s) | Methodology | Key Finding | Reference |
|---|---|---|---|
| Purified ArpA, adpA promoter DNA | Gel Mobility Shift Assay | ArpA binds specifically to the adpA promoter in the absence of this compound. | nih.gov |
| ArpA-adpA promoter complex, this compound | In vitro release assay | Addition of this compound causes the immediate release of ArpA from the adpA promoter DNA. | nih.gov |
| Recombinant ArpA from E. coli | Purification and binding assays | The cloned arpA gene directs the synthesis of a protein with this compound-specific binding activity, which exists as a homodimer. | nih.gov |
| Purified AdpA, target promoter DNA | Gel Mobility Shift Assay, Interference Assays | Determined the consensus DNA-binding sequence for the transcriptional activator AdpA. | nih.gov |
In vivo Reconstitution and Functional Analysis
In vivo reconstitution experiments have been crucial for validating the functions of the this compound signaling components within a cellular context. These studies often involve the genetic manipulation of S. griseus or a heterologous host to observe the functional consequences of the presence, absence, or modification of specific signaling proteins.
A definitive in vivo experiment confirming the repressor function of ArpA involved a mutant strain of S. griseus that was deficient in both this compound production and the ArpA protein. nih.gov This double mutant constitutively produced streptomycin and formed aerial mycelium, phenotypes that are normally repressed in the early stages of growth. nih.gov The introduction of the cloned arpA gene into this mutant strain resulted in the abolition of both streptomycin production and aerial mycelium formation, demonstrating that ArpA acts as a repressor in vivo. nih.gov
The role of AdpA as a key transcriptional activator has also been confirmed through in vivo reconstitution. The creation of adpA gene disruptants in S. griseus resulted in strains that were unable to produce streptomycin. nih.gov Conversely, the overexpression of adpA in the wild-type strain led to the earlier and increased production of streptomycin. nih.gov These genetic reconstitution experiments provide compelling in vivo evidence for the central role of AdpA in activating the expression of genes required for secondary metabolite biosynthesis. nih.gov
| Experimental System | Genetic Modification | Observed Phenotype | Conclusion | Reference |
|---|---|---|---|---|
| S. griseus mutant (this compound and ArpA deficient) | Introduction of the arpA gene | Abolished streptomycin production and aerial mycelium formation. | ArpA functions as a repressor of secondary metabolism and morphological differentiation in vivo. | nih.gov |
| S. griseus wild-type | Disruption of the adpA gene | Inability to produce streptomycin. | AdpA is essential for the activation of streptomycin biosynthesis. | nih.gov |
| S. griseus wild-type | Overexpression of the adpA gene | Earlier and enhanced production of streptomycin. | AdpA is a key positive regulator of streptomycin production. | nih.gov |
Evolutionary and Comparative Aspects of Gamma Butyrolactone Autoregulators
Distribution of A-Factor and Analogous Gamma-Butyrolactone Systems Across Microorganisms
The this compound signaling system, first identified in Streptomyces griseus, is not an isolated phenomenon but rather a widespread regulatory mechanism among actinomycetes and other bacteria. GBLs are a major class of signaling molecules in this phylum, suggested by the widespread presence of afsA, the gene encoding the key enzyme for their biosynthesis.
While initially characterized in the genus Streptomyces, subsequent research has revealed the presence of this compound and analogous GBL systems in a variety of other actinomycete genera. For instance, GBLs have been identified in marine actinomycetes like Salinispora spp. and in Rhodococcus jostii. Even in genera where GBLs had not been previously confirmed, such as Nocardia, the presence of afsA homologues hints at their existence. A study analyzing 31 strains across 10 actinomycete genera identified GBLs in nearly half of them, including genera where they were detected for the first time. This broad distribution underscores the fundamental importance of this signaling system in the phylum Actinobacteria.
Beyond the actinomycetes, analogous quorum-sensing systems employing different signaling molecules are prevalent throughout the bacterial domain. Gram-negative bacteria commonly utilize acyl-homoserine lactones (AHLs), while Gram-positive bacteria often employ modified oligopeptides. Although the specific molecules differ, the underlying principle of cell-density dependent regulation of gene expression is a conserved theme in the microbial world.
The following table summarizes the distribution of representative GBL systems in various microorganisms:
| Microorganism | Signaling Molecule(s) | Receptor Protein | Regulated Process(es) |
| Streptomyces griseus | This compound | ArpA | Streptomycin (B1217042) production, aerial mycelium formation |
| Streptomyces coelicolor A3(2) | SCBs (e.g., SCB1) | ScbR | Actinorhodin (B73869) and undecylprodigiosin (B1683453) production |
| Streptomyces virginiae | Virginiae butanolides (VBs) | BarA | Virginiamycin production |
| Streptomyces lavendulae | IM-2 | FarA | Pigment production |
| Streptomyces chattanoogensis | CHB (a GBL-like molecule) | ScgR | Natamycin production, morphological differentiation |
| Streptomyces filipinensis | GBLs | SfbR | Filipin production |
| Actinoplanes teichomyceticus | Autoregulators detected | Binding activity found | Secondary metabolism |
| Amycolatopsis mediterranei | Autoregulators detected | Binding activity found | Secondary metabolism |
| Salinispora spp. | Sal-GBLs | Not specified | Secondary metabolism |
| Rhodococcus jostii RHA-1 | RJB (a GBL) | Not specified | Not specified |
Phylogenetic Analysis of this compound Related Genes (e.g., afsA, arpA, adpA homologues)
Phylogenetic analyses of the core genes involved in the this compound signaling cascade—afsA (biosynthesis), arpA (receptor), and adpA (transcriptional activator)—reveal a complex evolutionary history characterized by both vertical descent and horizontal gene transfer. Homologues of these genes are widely distributed among actinomycetes, suggesting an ancient origin for this regulatory system.
The afsA gene, encoding the this compound synthase, is a key determinant for GBL biosynthesis. Its homologues are found in a diverse range of actinomycetes, indicating that the capacity to produce GBLs is a widespread trait. Similarly, homologues of the this compound receptor gene, arpA, are also prevalent. Interestingly, genome-wide analyses have shown that many Streptomyces species harbor multiple pairs of afsA-arpA homologues. For example, a study of 19 whole-genome sequenced Streptomyces species found that seven of them contained more than one pair of these homologous genes. These AfsA homologues typically exhibit 28-47% amino acid identity with the original AfsA from S. griseus, while the ArpA homologues share 30-47% sequence identity with ArpA. This multiplicity of homologues within a single organism suggests a process of gene duplication and divergence, leading to the evolution of parallel, and potentially insulated, signaling pathways that regulate different sets of genes.
The AdpA protein acts as a transcriptional activator that is downstream of the this compound/ArpA interaction. It belongs to the AraC/XylS family of transcriptional regulators and contains a characteristic helix-turn-helix DNA-binding motif. Homologues of adpA are also found in various Streptomyces species, where they play a crucial role in activating the expression of pathway-specific regulatory genes for secondary metabolite biosynthesis. The phylogenetic distribution of adpA homologues mirrors that of the afsA and arpA genes, reinforcing the concept of a conserved regulatory cascade.
The table below provides examples of afsA and arpA homologues in different Streptomyces species:
| Streptomyces Species | afsA Homologues | arpA Homologues |
| S. hygroscopicus 5008 | shbA1, shbA2, shbA3 | shbR1, shbR2, shbR3 |
| S. avermitilis MA-4680 | SAV_576, SAV_7437 | SAV_577, SAV_7436 |
| S. bingchenggensis BCW-1 | SBCG_6886, SBCG_7568 | SBCG_6885, SBCG_7567 |
| S. coelicolor A3(2) | SCO6265, SCO6632 | SCO6264, SCO6631 |
| S. flavogriseus ATCC 33331 | SFLA_0219, SFLA_2339 | SFLA_0220, SFLA_2338 |
| S. scabiei 87.22 | SCAB_29811, SCAB_78521 | SCAB_29801, SCAB_78531 |
| S. venezuelae ATCC 10712 | SVE_0509, SVE_3429 | SVE_0510, SVE_3428 |
Divergence and Conservation of Signaling Mechanisms among Gamma-Butyrolactone Systems
The signaling mechanism of GBL autoregulators exhibits a remarkable degree of conservation across different systems. The canonical pathway involves the GBL molecule acting as a ligand that binds to a specific intracellular receptor protein, which is typically a homologue of ArpA. In the absence of the GBL, the receptor protein binds to a specific DNA sequence, known as an autoregulatory element (ARE), within the promoter region of a target gene, thereby repressing its transcription. Upon binding of the GBL, the receptor protein undergoes a conformational change that leads to its dissociation from the DNA, thus derepressing the target gene and initiating a downstream transcriptional cascade. This fundamental mechanism of repressor derepression is a conserved feature of GBL signaling.
Despite this conserved core mechanism, there is significant divergence in the downstream regulatory networks and the specific target genes controlled by different GBL systems. For instance, in S. griseus, the this compound/ArpA system directly controls the transcription of adpA, which in turn activates a cascade leading to both streptomycin biosynthesis and morphological differentiation. In contrast, most other GBL systems appear to primarily regulate the production of specific secondary metabolites without a direct global effect on morphogenesis.
The specificity of the GBL-receptor interaction is another area of divergence. The side chain of the GBL molecule is a key determinant of this specificity. Variations in the length and branching of the fatty acid side chain, as well as the oxidation state of the C6 position of the butyrolactone ring, contribute to the diversity of GBL structures. This structural diversity is mirrored by the evolution of cognate receptor proteins that can distinguish between different GBL analogues.
Furthermore, the genetic organization of GBL systems can also vary. In many Streptomyces species, the afsA-like gene is located adjacent to the GBL receptor-encoding gene. However, the this compound-ArpA system in S. griseus is considered atypical in that the genes for the synthase and the receptor are not co-located.
Evolutionary Significance of Autoregulatory Systems in Microbial Adaptation
Autoregulatory systems, such as the GBL signaling network, are of profound evolutionary significance for microbial adaptation. These systems provide a mechanism for bacteria to sense their population density, a phenomenon known as quorum sensing. This allows for the coordinated expression of genes that are most beneficial when the entire population acts in concert.
The production of secondary metabolites, such as antibiotics, is a prime example of a behavior regulated by quorum sensing. Producing antibiotics is metabolically costly, and for an individual cell, the benefit may be minimal. However, when a large population of bacteria produces antibiotics simultaneously, it can effectively eliminate competing microorganisms from the environment. GBL systems ensure that antibiotic production is only initiated when the population density is high enough for it to be an effective strategy.
Similarly, morphological differentiation, such as the formation of aerial mycelia and spores in Streptomyces, is a complex developmental process that is best undertaken as a coordinated population-wide event. The this compound system in S. griseus links the sensing of population density to the initiation of this developmental program, ensuring that it occurs at the appropriate time.
From an evolutionary perspective, these autoregulatory systems can be viewed as a form of microbial communication that facilitates cooperative behaviors. The ability to coordinate gene expression across a population provides a significant selective advantage, enabling bacteria to adapt to changing environmental conditions, compete with other microbes, and colonize new niches. The widespread distribution and diversification of GBL systems and other quorum-sensing networks are a testament to their evolutionary success and their central role in the social life of bacteria.
Future Directions and Research Challenges in A Factor Studies
Elucidation of Uncharacterized A-Factor Regulated Pathways and Their Biological Consequences
The this compound regulatory cascade is known to be a central hub controlling a wide array of genes involved in streptomycin (B1217042) production and aerial mycelium formation in S. griseus. nih.govnih.gov This control is primarily mediated through the this compound-dependent protein, AdpA, a global transcriptional activator. oup.com The collection of genes regulated by AdpA is referred to as the AdpA regulon. nih.gov While key components of this regulon, such as the pathway-specific activator strR for streptomycin biosynthesis, have been identified, a comprehensive understanding of all the pathways under AdpA control is still incomplete. nih.govoup.com
Future research will focus on identifying and characterizing the full extent of the AdpA regulon. It is anticipated that many genes within this regulon have functions that are yet to be discovered, potentially linking this compound signaling to other cellular processes beyond the known roles in antibiotic production and sporulation. nih.govnih.gov Uncovering these uncharacterized pathways will be crucial for a complete understanding of the biological consequences of this compound signaling. This includes investigating how this compound influences responses to nutritional stress and other environmental cues, which are known to be integrated with developmental processes in Streptomyces. universiteitleiden.nlnih.gov The discovery of this compound homologues in a wide range of Streptomyces species suggests that this type of signaling plays a significant role in their ecology and evolution, hinting at a broader range of regulated functions than currently appreciated. nih.gov
Systems-Level Understanding of this compound Network Dynamics and Hierarchical Control
The this compound signaling pathway is a classic example of hierarchical control in bacterial development. nih.gov this compound initiates a cascade by binding to its receptor, ArpA, which is a transcriptional repressor for the adpA gene. nih.govoup.com This binding event derepresses adpA transcription, leading to the production of the AdpA protein. AdpA then acts as a global activator for a multitude of target genes, thereby orchestrating a complex developmental program. nih.govoup.com
A systems-level understanding of this network requires moving beyond a linear pathway to a more integrated model. This involves mapping the interactions of the this compound network with other regulatory networks within the cell. For instance, understanding how the this compound cascade integrates with global metabolic signals and other stress responses is a key challenge. nih.govnih.gov The use of multi-omics approaches, such as RNA-seq, ribosome profiling, and proteomics, will be instrumental in constructing a comprehensive model of the network dynamics. nih.govfrontiersin.orgescholarship.org Such models will help to elucidate how the cell processes information from various inputs to make developmental decisions and will provide a more holistic view of the hierarchical control exerted by this compound. nih.gov
| Component | Function | Regulatory Role |
| This compound | Signaling molecule | Initiates the regulatory cascade |
| ArpA | Receptor protein | Transcriptional repressor of adpA |
| AdpA | Transcriptional activator | Global regulator of the AdpA regulon |
| strR | Pathway-specific activator | Controls streptomycin biosynthesis genes |
Development of Advanced Methodologies for this compound Research (e.g., in situ analysis, synthetic biology tools)
Advancements in research methodologies are crucial for overcoming the current limitations in this compound studies. One promising area is the development of techniques for the in situ analysis of this compound and other γ-butyrolactones. rsc.org This would allow for the visualization and quantification of these signaling molecules within their natural context, providing insights into their spatial and temporal distribution in a microbial community.
Synthetic biology offers a powerful toolkit for dissecting and engineering the this compound signaling pathway. dtu.dk The development of well-characterized genetic parts, such as inducible promoters and reporter systems, allows for the precise control and monitoring of gene expression within the this compound cascade. dtu.dkjmb.or.kr For example, the gusA reporter system is widely used in Streptomyces to quantify promoter activity. dtu.dk Furthermore, the application of CRISPR/Cas9 genome editing technologies enables targeted modifications to the Streptomyces genome, facilitating the functional analysis of genes involved in this compound synthesis and signaling. dtu.dk These tools can be used to construct synthetic circuits to probe the logic of the this compound network and to re-engineer it for biotechnological purposes.
| Methodology | Application in this compound Research | Potential Insights |
| In situ analysis | Detection of this compound in microbial communities | Spatial and temporal dynamics of signaling |
| Synthetic Biology Tools | Engineering and probing the this compound pathway | Understanding network logic and control |
| CRISPR/Cas9 | Genome editing of Streptomyces | Functional analysis of this compound related genes |
Broader Implications of this compound Research for Microbial Biotechnology (excluding human applications)
The knowledge gained from this compound research has significant implications for microbial biotechnology. nih.gov Streptomyces are prolific producers of a wide array of secondary metabolites, many of which have important industrial applications. tau.edu.ngstudysmarter.co.uk However, many of the biosynthetic gene clusters (BGCs) for these compounds are silent under standard laboratory conditions. jmb.or.kr Understanding the regulatory mechanisms, such as the this compound cascade, that control the expression of these BGCs is key to unlocking this vast chemical diversity. nih.gov
By manipulating the this compound signaling pathway or by introducing its components into other strains, it may be possible to activate these silent BGCs and discover novel natural products with potential applications in agriculture or as research tools. nih.govnih.gov For example, engineering strains to overproduce this compound or to express a constitutively active form of AdpA could lead to the enhanced production of known metabolites or the discovery of new ones. nih.govescholarship.org This approach is a cornerstone of strategies aimed at harnessing the full metabolic potential of Streptomyces for the development of new and improved microbial-based products. nih.govwikipedia.org
Environmental Factors Influencing this compound Production and Signaling in Natural Niches
In their natural soil environment, Streptomyces are faced with fluctuating nutrient availability, competition from other microorganisms, and various other environmental stressors. oup.comresearchgate.net It is highly likely that this compound production and signaling are tightly regulated in response to these environmental cues. The complex life cycle of Streptomyces, involving morphological differentiation into aerial mycelia and spores, is itself an adaptation to environmental challenges. nih.govnih.gov
Future research should aim to understand how factors such as nutrient limitation, pH, temperature, and the presence of other microbes influence the synthesis of this compound and the cellular response to it. nih.gov This will provide a more ecologically relevant understanding of the role of this compound signaling. For instance, it is plausible that this compound acts as a quorum-sensing molecule, allowing a Streptomyces population to coordinate its developmental program and secondary metabolite production in response to cell density and environmental conditions. nih.gov Investigating these interactions in more complex, natural-like settings will be crucial for a complete picture of this compound's biological function. nih.govbiorxiv.org
Q & A
Q. What is the A-Factor in cognitive psychology research, and how does it differ from related metrics like Anki’s ease factor?
The this compound (Absolute Factor) is a metric in spaced repetition systems (SRS) that quantifies the intrinsic difficulty of a memorized item, determining how rapidly review intervals increase. Unlike Anki’s ease factor, which adjusts dynamically based on user performance, the this compound is designed as an absolute measure derived from the optimal interval increase between the first and second repetitions . Methodologically, researchers can isolate these metrics by conducting controlled experiments comparing interval scaling patterns in SuperMemo (this compound) and Anki (ease factor), while tracking user-specific forgetting indices .
Q. How is the this compound mathematically operationalized in spaced repetition research?
The this compound is defined as the ratio of the optimal second-interval length to the first-interval length. For example, if an item’s first interval is 10 days and the second interval is 50 days, the this compound is 5.0. Researchers validate this by analyzing user-specific retention data and employing regression models to correlate A-Factors with forgetting rates. Items with higher A-Factors (e.g., 5.0) require less frequent reviews, while lower values (e.g., 1.2) indicate challenging items needing shorter intervals .
Advanced Research Questions
Q. What experimental designs are optimal for isolating the this compound’s impact on long-term retention in memory studies?
A longitudinal, within-subject design is recommended:
- Participant Selection : Recruit cohorts with homogeneous baseline memory performance.
- Data Collection : Track review intervals, recall accuracy, and forgetting rates for items with pre-calibrated A-Factors.
- Controls : Use counterbalancing to mitigate practice effects, and include a control group using fixed intervals.
- Analysis : Apply mixed-effects models to account for individual variability while testing this compound’s predictive power on retention .
Q. How can researchers address contradictions in reported this compound values across studies with varying participant demographics?
Contradictions often arise from differences in sample characteristics (e.g., age, prior knowledge) or experimental protocols. To resolve this:
- Meta-Analysis : Aggregate data from multiple studies and use moderation analysis to identify demographic or methodological covariates.
- Standardization : Adopt unified protocols for interval calibration and this compound estimation (e.g., using the same forgetting index threshold).
- Cross-Validation : Replicate studies in diverse populations and report confidence intervals for this compound distributions .
Q. What statistical methods are recommended for estimating personalized this compound values in adaptive learning systems?
Hierarchical Bayesian models are effective for personalization:
- Data Inputs : User-specific recall histories, item difficulty priors, and contextual factors (e.g., cognitive load).
- Model Fitting : Estimate posterior this compound distributions using Markov Chain Monte Carlo (MCMC) methods.
- Validation : Compare model-predicted retention rates with observed data via root-mean-square error (RMSE). This approach accounts for individual learning trajectories while reducing overfitting .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
